Product packaging for Difluoromethyldimethylamine(Cat. No.:CAS No. 683-81-8)

Difluoromethyldimethylamine

Cat. No.: B1586839
CAS No.: 683-81-8
M. Wt: 95.09 g/mol
InChI Key: PULPCFLUVFWKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Fluorine Chemistry and Organic Synthesis

The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org The difluoromethyl group (CF₂H) in particular is of high interest as it can act as a bioisostere for alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov Furthermore, the CF₂H group can serve as a hydrogen bond donor, enhancing a drug molecule's affinity and specificity for its biological target, while also improving properties like lipophilicity and metabolic stability. nih.govnih.gov

Difluoromethyldimethylamine is a key reagent for introducing this valuable moiety. It functions both as a nucleophilic fluorinating agent and a difluoromethylating agent. As a fluorinating agent, it can replace hydroxyl groups with fluorine, often under milder conditions and with higher yields compared to traditional reagents. fluorine1.ru Its utility extends to the synthesis of acyl fluorides from carboxylic acids and the formation of gem-difluorides from aldehydes. fluorine1.ru This dual reactivity makes it a powerful tool in the synthetic chemist's arsenal, enabling the construction of complex fluorinated molecules that are otherwise difficult to access. beilstein-journals.org

Historical Trajectory and Foundational Research in α-Fluoroalkylamines

The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound by halogen exchange reported by Alexander Borodin in 1862. nih.gov The development of α-fluoroalkylamines as practical synthetic reagents, however, is a more recent story. These compounds, often called Fluoroalkylamino Reagents (FARs), gained prominence with the development of reagents like Yarovenko's reagent (N,N-Diethyl-2-chloro-1,1,2-trifluoroethylamine) and Ishikawa's reagent. fluorine1.ru These reagents proved highly effective for replacing hydroxyl groups with fluorine. fluorine1.ru

This compound itself was first synthesized in 1962. fluorine1.ruchemsynthesis.com It was initially prepared via the reaction of carbonyl fluoride (B91410) with dimethylformamide. fluorine1.ru Early studies established its structure as a covalent compound, in contrast to its chlorinated analogs which exist as ionic salts. fluorine1.ru X-ray crystallographic studies later confirmed the covalent nature of the C-F bonds and provided precise measurements of its molecular geometry. fluorine1.ru This foundational research established this compound as a stable, yet reactive, source for fluorination and paved the way for its broader application in organic synthesis. The inherent electronic repulsion between nitrogen and fluorine atoms typically poses synthetic challenges and can compromise the stability of N-fluoroalkyl compounds, making the development and study of reagents like this compound particularly important. researchgate.net

Current Research Frontiers and Emerging Interests in this compound Chemistry

Contemporary research on this compound is focused on expanding its synthetic utility, developing more sustainable processes, and applying it to the synthesis of high-value compounds. A significant area of interest is its use as a milder and more environmentally benign fluorinating agent. For instance, it has been successfully used in the synthesis of an intermediate for the drug florfenicol, achieving a 97% yield at a lower temperature than the Ishikawa reagent. fluorine1.ru A key advantage of this process is that the dimethylformamide byproduct can be recycled to regenerate the reagent, reducing waste. fluorine1.ru

Emerging frontiers include its application in photoredox catalysis. Visible-light-driven reactions have enabled the efficient difluoromethylation of quinoxalin-2-ones, an important scaffold in many bioactive molecules. nih.gov This highlights a modern strategy for incorporating the CF₂H group under mild conditions. Furthermore, research continues to explore its fundamental reactivity as a source of nucleophilic fluoride ions. fluorine1.ru When it reacts with highly electrophilic compounds, it can generate fluoride ions, which are crucial for a variety of transformations in fluorine chemistry. fluorine1.ru The ongoing exploration of its reactivity with transition-metal catalysts and in novel reaction cascades promises to further solidify the role of this compound as an indispensable reagent in modern organic and medicinal chemistry. beilstein-journals.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 683-81-8 chemicalbook.comechemi.com
Molecular Formula C₃H₇F₂N chemsynthesis.comechemi.com
Molecular Weight 95.09 g/mol chemsynthesis.com
Boiling Point 49-51°C fluorine1.ru
Appearance Low-boiling liquid fluorine1.ru
Bond Length (N-CHF₂) 1.497 Å fluorine1.ru
Bond Length (N-CH₃) 1.508 Å fluorine1.ru

Table 2: Selected Synthetic Applications of this compound

ReactantProductReaction TypeConditionsYieldReference
Carboxylic AcidsAcyl FluoridesFluorination0°CGood fluorine1.ru
Benzaldehydeα,α-DifluorotolueneGem-difluorination-Good fluorine1.ru
Secondary AlcoholsSecondary Alkyl FluoridesDeoxyfluorination->80% fluorine1.ru
Hydroxyl group (in Florfenicol intermediate)FluorineDeoxyfluorinationDichloromethane97% fluorine1.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7F2N B1586839 Difluoromethyldimethylamine CAS No. 683-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c1-6(2)3(4)5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULPCFLUVFWKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374270
Record name Difluoromethyldimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-81-8
Record name Difluoromethyldimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 683-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity Profiles and Mechanistic Elucidation of Difluoromethyldimethylamine Reactions

Fundamental Reaction Pathways and Unique Reactivity

Difluoromethyldimethylamine's reactivity is primarily characterized by the high mobility of its α-fluorine atoms. fluorine1.ru This mobility is attributed to the stabilization of the potential cationic intermediate by the lone pair of electrons on the adjacent nitrogen atom. fluorine1.ru Consequently, the compound readily participates in reactions involving the transfer of a fluoride (B91410) ion or the entire difluoromethyl group. It is known to react exothermically with water and other hydroxyl-containing compounds, a property leveraged for deoxofluorination reactions. fluorine1.ru

Nucleophilic Fluorination Mechanisms

The mechanism of nucleophilic fluorination using this compound involves the transfer of a fluoride ion (F⁻) to an electrophilic substrate. fluorine1.runumberanalytics.com This process is facilitated by the formation of a stable N,N-dimethylfluoromethyleneiminium cation, [(CH₃)₂N=CFH]⁺, upon the departure of the fluoride ion. fluorine1.ru The reaction is essentially an Sₙ2-type displacement where the amine reagent delivers a "naked" fluoride ion to the reaction center. fluorine1.ruwikipedia.org This reactivity is particularly effective for replacing hydroxyl groups in alcohols and carboxylic acids with fluorine. fluorine1.ru For instance, it has been successfully employed to fluorinate secondary alcohols, such as converting the precursor alcohol to 1-fluoroethylbenzene (B8742101) with yields exceeding 80%. fluorine1.ru Similarly, its reaction with carboxylic acids at 0°C efficiently produces acyl fluorides. fluorine1.ru The driving force for these reactions is the high affinity of the electrophilic substrate for the fluoride ion and the stability of the resulting iminium cation. fluorine1.ru

Electrophilic and Radical Reactivity Studies

While it can act as a nucleophilic fluoride source, this compound also exhibits electrophilic characteristics. The carbon atom of the difluoromethyl group is electron-deficient and susceptible to attack by nucleophiles. However, much of its synthetically useful reactivity involves radical pathways. The difluoromethyl group (•CF₂H) is a valuable moiety in medicinal and agrochemical research. sigmaaldrich.com Radical difluoromethylation often involves the generation of a difluoromethyl radical from a suitable precursor, which then adds to a substrate. princeton.eduwikipedia.org

Studies have shown that amine radical cations can be converted into electrophilic iminium ions or nucleophilic α-amino radicals. beilstein-journals.org While the difluoromethyl radical itself is often considered electrophilic, its reactivity can be nuanced depending on the reaction partner. nih.govmdpi.com For example, electrophilic radicals tend to react at electron-rich sites, whereas nucleophilic radicals target electron-poor centers. nih.gov The generation of the •CF₂H radical for synthetic applications typically relies on other reagents, as this compound is more commonly associated with nucleophilic fluorination or difluoromethylation via ionic pathways. princeton.eduwikipedia.org

Cross-Coupling Methods in Difluoromethylation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net In the context of difluoromethylation, these methods allow for the direct introduction of the CF₂H group into organic molecules, particularly aromatic and heteroaromatic systems. princeton.edu Modern approaches often utilize a metal catalyst, such as palladium or nickel, to couple an aryl electrophile (like an aryl bromide) with a difluoromethyl source. princeton.edunih.gov

A prominent strategy involves metallaphotoredox catalysis, where a photocatalyst and a nickel catalyst work in tandem. princeton.edu In this system, a simple source like bromodifluoromethane (B75531) (BrCF₂H) can be used to generate the difluoromethyl radical (•CF₂H), which is then incorporated into the catalytic cycle to functionalize a wide array of aryl and heteroaryl bromides under mild conditions. princeton.edu Another effective method is the nickel-catalyzed Negishi cross-coupling, which allows for the asymmetric construction of carbon stereocenters bearing a difluoromethyl group. nih.gov These advanced methods provide efficient routes to complex, difluoromethylated molecules that are of significant interest in drug discovery. sigmaaldrich.comnih.gov

Table 1: Comparison of Difluoromethylation Strategies

MethodTypical CF₂H SourceCatalyst SystemKey FeaturesReference
Nucleophilic Fluorination(CH₃)₂NCF₂HNone (Reagent-based)Replaces -OH with F; forms acyl fluorides. fluorine1.ru
Metallaphotoredox CatalysisBrCF₂HDual Nickel/PhotoredoxRadical-based; mild conditions; broad scope for aryl/heteroaryl bromides. princeton.edu
Asymmetric Negishi CouplingRadical CF₂H SynthonNickel/Chiral LigandConstructs chiral centers with high enantioselectivity. nih.gov

Role as a Nucleophilic Fluoride Ion Source

This compound serves as an effective source of nucleophilic fluoride ions, particularly in reactions with highly electrophilic compounds. fluorine1.ru This ability stems from the high mobility of the α-fluorine atoms, which can be readily abstracted. fluorine1.ru The process is driven by the formation of a resonance-stabilized iminium cation, which makes the release of F⁻ thermodynamically favorable. fluorine1.ru

This reactivity has been utilized in the synthesis of valuable intermediates. For example, in the production of an intermediate for the drug florfenicol, this compound was used as a fluorinating agent to replace a hydroxyl group, achieving a high yield of 97%. fluorine1.ru This application was noted to be more efficient and generate less waste compared to traditional reagents like the Ishikawa reagent. fluorine1.ru The reagent's capacity to act as a fluoride source is also evident in its reactions with perfluoroolefins and other electrophilic unsaturated systems, where the reaction is often initiated by the fluoride ion. fluorine1.ru

Reactions with Lewis Acids and Other Electrophiles

The interaction of this compound with Lewis acids and other electrophiles highlights its chemical duality. When reacting with the Lewis acid boron trifluoride (BF₃), it forms N,N-dimethylfluoromethyleneiminium tetrafluoroborate (B81430), demonstrating the transfer of a fluoride ion to the Lewis acid. fluorine1.rumu-varna.bg This reaction underscores its role as a fluoride donor. The nitrogen atom's lone pair can also interact with Lewis acids, potentially activating the molecule for subsequent reactions. mu-varna.bgunizin.org

Its reactivity extends to other electrophiles as well. With benzaldehyde, it yields α,α-difluorotoluene, and with highly electrophilic compounds like bistrifluoromethylketene, it participates in addition-elimination type reactions. fluorine1.ru These interactions showcase the compound's ability to react through either its fluorine atoms or the difluoromethyl carbon, depending on the nature of the electrophilic partner and the reaction conditions. The use of Lewis acids can be crucial in promoting and directing the outcome of such reactions, although specific catalytic systems for difluoromethylation with this reagent are less common than for reagents like Me₃SiCF₃. nii.ac.jpmsu.eduorganic-chemistry.org

Investigations into the Mobility of Fluorine Atoms

The high mobility of the fluorine atoms in α-fluoroalkylamines like this compound is a key aspect of their chemistry. fluorine1.ru This mobility is fundamentally due to the electronic stabilization provided by the adjacent nitrogen atom's lone pair, which facilitates the heterolytic cleavage of the C-F bond to release a fluoride ion. fluorine1.ru X-ray crystallographic studies of related quaternary salts have provided insight into the bond lengths and structures that influence this reactivity. fluorine1.ru For instance, the N-CHF₂ bond in a related salt was found to be shorter than the N-CH₃ bonds, indicating a strong electronic interaction. fluorine1.ru

Mechanistic studies, including kinetic analyses and computational modeling, help to quantify this mobility and predict reactivity. scispace.com For example, time-resolved infrared spectroscopy has been used in other systems to follow the dynamics of HF production from fluorine atom reactions in solution, revealing details about the solvation and relaxation of the newly formed bond. rsc.org While specific isotopic labeling studies on this compound are not detailed in the provided context, the consistent observation of fluoride transfer reactions across various substrates serves as strong evidence for the lability and mobility of its fluorine atoms. fluorine1.ruscispace.com

Byproduct Analysis and Utilization in Reaction Mechanisms

The study of byproducts in chemical reactions involving this compound is crucial for a comprehensive understanding of the operative reaction mechanisms. The nature and distribution of these secondary products provide valuable insights into the reactive intermediates and competing reaction pathways. This section delves into the analysis of byproducts and their role in elucidating the mechanistic details of reactions with this compound.

In the reaction of this compound with hexafluoroacetone, the initially suspected formation of a salt is not observed. Instead, the reaction is believed to proceed through the decomposition of this unstable intermediate at temperatures above -30°C. This decomposition generates dimethylaminofluorocarbene, a highly reactive species. The presence of this carbene is inferred from the ultimate isolation of a dioxolane derivative, which is formed from the reaction of the carbene with an excess of hexafluoroacetone. The hydrolysis product of this dioxolane has been successfully isolated and identified, lending strong support to this proposed mechanistic pathway. fluorine1.ru

A similar reactive intermediate, dimethylaminofluorocarbene, is also implicated in the reaction of this compound with perfluoroisobutylene (B1208414). fluorine1.ru Initially, an iminium salt is formed, which exists in equilibrium with its constituent reactants. At elevated temperatures (80°C), the tert-butyl anion of this salt is proposed to deprotonate the iminium cation, leading to the formation of hydroperfluoroisobutane and dimethylaminofluorocarbene. This carbene then reacts with perfluoroisobutylene to yield 1-dimethylamino-perfluoro((3-methyl)butene-2) as the major product. fluorine1.ru The identification of these byproducts at different temperatures has been instrumental in mapping the complex, temperature-dependent reactivity of the initial iminium salt.

The table below summarizes the key byproducts identified in the reactions of this compound and their significance in mechanistic elucidation.

Reactant(s)Key Byproduct(s)Mechanistic Insight
This compound, HexafluoroacetoneDioxolane derivative (from hydrolysis)Formation of an unstable initial salt followed by decomposition to dimethylaminofluorocarbene, which is trapped by excess hexafluoroacetone. fluorine1.ru
This compound, PerfluoroisobutyleneHydroperfluoroisobutane, 1-dimethylamino-perfluoro((3-methyl)butene-2)At elevated temperatures, the initially formed iminium salt undergoes deprotonation to form dimethylaminofluorocarbene, which then reacts further. fluorine1.ru

The formation of these specific byproducts underscores the role of this compound as a precursor to reactive intermediates like dimethylaminofluorocarbene. The analysis of these otherwise overlooked molecules provides a more complete picture of the reaction landscape, revealing transient species and alternative reaction channels that are not apparent from the identity of the main products alone.

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the applications of "this compound" according to the provided outline. The specified applications, such as direct difluoromethylation of organic substrates and the formation of various X-CF2H bonds, are not associated with the use of this compound as a reagent in the existing research.

The topics outlined represent significant areas within advanced organic synthesis, particularly in the field of organofluorine chemistry. However, these transformations are typically achieved using a different set of specialized reagents. For instance, direct C-H difluoromethylation of heterocycles is often accomplished through methods like organic photoredox catalysis or with reagents such as Zn(SO₂(CF₂H))₂ (DFMS). researchgate.netnih.govdntb.gov.uanih.govresearchgate.net Similarly, the formation of bonds between a difluoromethyl group and heteroatoms like oxygen, nitrogen, or sulfur involves distinct synthetic strategies and precursors, none of which include this compound. nih.govresearchgate.net

Information available on this compound (CAS 683-81-8) is limited to its basic chemical properties and synthesis. chemicalbook.comchemicalbook.com There is no scientific literature supporting its role as a difluoromethylating agent in the context of the advanced applications requested in the article outline.

Therefore, an article focusing solely on this compound for these specific applications cannot be written without deviating from scientifically accurate and verifiable information. The premise of the requested article—that this compound is a key reagent in these areas of advanced organic synthesis—is not supported by the available data.

Applications of Difluoromethyldimethylamine in Advanced Organic Synthesis

Generation and Utilization of Iminium Species in Synthesis

The generation of reactive iminium species from difluoromethyldimethylamine is a key strategy for harnessing its electrophilic potential in advanced organic synthesis. These intermediates, characterized by a positively charged, dicoordinated nitrogen atom, serve as potent electrophiles for the formation of new carbon-carbon and carbon-heteroatom bonds.

The primary method for generating an iminium species from this compound involves its reaction with a Lewis acid. For instance, the interaction of this compound with boron trifluoride (BF₃) leads to the formation of N,N-dimethylfluoromethyleneiminium tetrafluoroborate (B81430). In this transformation, the Lewis acid abstracts a fluoride (B91410) ion from the difluoromethyl group, resulting in the formation of the electrophilic iminium cation and the corresponding tetrafluoroborate anion.

α-Fluoroalkylamines, including this compound, are known to form stable iminium salts upon treatment with various Lewis acids. These salts are often isolable crystalline solids, which can be stored and used as reagents in subsequent synthetic steps. The generation of these iminium species is driven by the formation of a stable counter-anion and the inherent electrophilicity of the resulting cation.

While the generation of iminium species from this compound is established, detailed and specific examples of their utilization in complex organic synthesis are not extensively documented in readily available literature. However, based on the known reactivity of analogous iminium ions, their synthetic utility can be inferred. It is anticipated that these electrophilic intermediates would readily participate in a variety of transformations, including:

Reactions with Nucleophiles: The iminium carbon is highly susceptible to attack by a wide range of nucleophiles, including carbanions, enolates, silyl (B83357) enol ethers, and electron-rich aromatic and heteroaromatic systems. Such reactions would lead to the introduction of a fluoromethylene-dimethylamino moiety into the target molecule.

Cycloaddition Reactions: Iminium ions are known to participate as dienophiles or dipolarophiles in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. The iminium species derived from this compound could potentially react with dienes or 1,3-dipoles to construct complex, fluorine-containing heterocyclic frameworks.

Electrophilic Cyclizations: Intramolecular attack of a nucleophilic moiety within the same molecule onto the iminium carbon can initiate electrophilic cyclization cascades. This strategy would be a powerful tool for the synthesis of fluorinated nitrogen-containing ring systems.

The utilization of these in situ generated or pre-formed iminium salts is particularly promising for the synthesis of novel fluorine-containing heterocycles, which are of significant interest in medicinal and materials chemistry. The electrophilic nature of the iminium ion provides a driving force for the formation of cyclic structures that might be difficult to access through other synthetic routes.

Due to the limited specific examples in the searched literature detailing the synthetic outcomes with N,N-dimethylfluoromethyleneiminium salts, a representative data table of their applications cannot be compiled at this time. Further research is needed to fully explore and document the synthetic potential of these reactive intermediates.

Theoretical and Computational Investigations of Difluoromethyldimethylamine

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. ufl.edu The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For difluoromethyldimethylamine, computational modeling could be used to investigate its reactivity in various chemical transformations. For example, in a nucleophilic substitution reaction, calculations could determine whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. By calculating the energies of the transition states for each pathway, the preferred mechanism can be identified as the one with the lower activation energy. A computational study on the formation of N-nitrosodimethylamine from tertiary amines like trimethylamine (B31210) during chloramination has demonstrated the utility of DFT in elucidating complex reaction pathways, proposing a four-step mechanism involving nucleophilic substitution, oxidation, dehydration, and nitrosation. nih.gov A similar approach could be applied to understand the reactions of this compound.

The geometry of the transition state provides critical information about the bonding changes occurring during the reaction. Frequency calculations are performed to characterize stationary points on the PES; a minimum (reactant, intermediate, or product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Table 3: Hypothetical Activation Energies for a Reaction of this compound (Note: This table illustrates the type of data obtained from transition state calculations.)

Reaction Pathway Transition State Activation Energy (kcal/mol)
Pathway A TS1 25.4
Pathway B TS2 18.2

Molecular Dynamics Simulations of this compound in Reaction Environments

While quantum chemical calculations provide detailed information about static molecular structures and reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations model the movement of atoms and molecules based on classical mechanics, where the forces between particles are described by a force field. youtube.com

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the trajectories of all atoms over a period of time. This allows for the study of various dynamic processes, including conformational changes, solvent effects on reactivity, and intermolecular interactions. For instance, MD simulations could be used to understand how solvent molecules arrange themselves around this compound and how this solvation shell influences its reactivity in a particular reaction. By analyzing the trajectories, one can calculate various properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound.

MD simulations can also be used to explore the potential energy surface of a reaction in a more dynamic way than static quantum chemical calculations. Methods such as umbrella sampling or metadynamics can be employed to calculate the free energy profile of a reaction, which includes the effects of entropy and temperature.

Computational Design and Prediction of Novel Difluoromethylating Agents

The principles of computational chemistry can be harnessed to design new molecules with desired properties, a field often referred to as in silico or computational drug design. nih.govmdpi.comresearchgate.net In the context of this compound, these methods can be used to design novel difluoromethylating agents with enhanced reactivity, selectivity, or stability.

The process of computational design typically involves generating a virtual library of candidate molecules by modifying the structure of a lead compound, in this case, this compound. For each candidate, computational methods are used to predict its properties. For example, DFT calculations could be used to screen a library of potential difluoromethylating agents by calculating their HOMO-LUMO gaps or the stability of the difluoromethyl cation that they might generate.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. mdpi.com In a QSAR study, a statistical relationship is established between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. This model can then be used to predict the properties of new, untested compounds. For the design of novel difluoromethylating agents, a QSAR model could be built to correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally determined difluoromethylation efficiency. This would allow for the rapid screening of a large number of virtual compounds to identify the most promising candidates for synthesis and experimental testing.

Advanced Analytical Research Methodologies for Difluoromethyldimethylamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the elucidation of the molecular structure of novel compounds. For organofluorine compounds like Difluoromethyldimethylamine, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Hydrogen Coupling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. The presence of the fluorine-19 (¹⁹F) isotope, which has a nuclear spin of ½ and 100% natural abundance, makes ¹⁹F NMR a highly sensitive and informative technique. synhet.com The analysis of coupling patterns between fluorine and hydrogen (¹H) nuclei provides valuable information about the connectivity of atoms within a molecule.

In the ¹H NMR spectrum of a compound containing a difluoromethyl group (-CF₂H), the proton of this group typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The coupling constant for this interaction, denoted as JHF, is typically large, often in the range of 55-56 Hz. mdpi.com

Conversely, in the ¹⁹F NMR spectrum, the two fluorine atoms of the -CF₂H group will appear as a doublet due to coupling with the single proton. The chemical shifts in ¹⁹F NMR are reported relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, which is a significant advantage in the analysis of complex molecules. synhet.com

Variable temperature NMR studies can be employed to investigate dynamic processes such as the rotation around amide bonds in N-difluoromethyl amides. These studies help in understanding the conformational behavior of such molecules in solution. acs.org

Table 1: Representative ¹H and ¹⁹F NMR Data for Difluoromethylated Compounds

CompoundSolvent¹H NMR Data (δ, ppm, multiplicity, J in Hz)¹⁹F NMR Data (δ, ppm, multiplicity, J in Hz)Reference
N-(1-Methylethyl)-3-[3-(difluoromethyl)-4-methoxyphenyl]-(E)-propenamideNot Specified6.9 (t, JHF = 55.5)Not Specified mdpi.com
(Difluoromethyl)(1-phenylethyl)sulfaneCDCl₃6.77 (t, J = 56.3)-92.78 (d, J = 56.3) rsc.org
2-((difluoromethyl)thio)pyridineCDCl₃7.70 (t, J = 56.3)-96.26 (d, J = 56.3) rsc.org

This table presents data for compounds structurally related to this compound to illustrate typical NMR parameters.

X-ray Crystallography for Structural Elucidation of this compound Derivatives

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While obtaining a suitable single crystal of a volatile compound like this compound can be challenging, the formation of crystalline derivatives, such as salts or metal complexes, allows for detailed structural analysis. ntu.ac.uk

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. nih.gov This information is crucial for confirming the molecular structure, determining bond lengths and angles, and understanding intermolecular interactions in the solid state. nih.gov

Table 2: Selected Crystallographic Data for a Trifluoromethyl-Containing Metal Complex

Parameter(η⁵-C₆H₇)Fe(CO)₂CF₃Reference
Crystal SystemOrthorhombic nih.gov
Space GroupPnma nih.gov
C-F bond length (avg.)1.355(4) Å nih.gov
F-C-F angle103.2° nih.gov

This table provides an example of crystallographic data for a related fluorinated compound to demonstrate the type of information obtained.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. researchgate.net Gas chromatography (GC) and liquid chromatography (LC) are the most commonly used methods.

For a volatile compound like this compound, gas chromatography is a particularly suitable technique. researchgate.net In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification and quantification. The purity of the sample can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. nih.gov

Liquid chromatography, especially high-performance liquid chromatography (HPLC), is another powerful tool for purity assessment, particularly for less volatile derivatives of this compound. researchgate.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation mechanism is similar to GC, based on the interactions of the analytes with the stationary phase. researchgate.net

Both GC and LC can be coupled with various detectors to enhance sensitivity and selectivity. For reaction monitoring, small aliquots of the reaction mixture can be periodically analyzed to track the consumption of reactants and the formation of products over time.

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. nist.gov It is an invaluable tool for identifying unknown compounds, determining the elemental composition of a molecule, and elucidating the structure of reaction intermediates and products. google.com When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful method for analyzing complex mixtures. acs.org

In a typical mass spectrometer, molecules are first ionized, often by electron impact (EI) or chemical ionization (CI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The output is a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio.

The molecular ion peak in a mass spectrum provides the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides a "fingerprint" that is characteristic of the molecule's structure. Analysis of these fragmentation patterns can help in identifying the compound. cas.cn For example, in the electron ionization mass spectrum of N-(1-Methylethyl)-3-[3-(difluoromethyl)-4-methoxyphenyl]-(E)-propenamide, a molecular ion peak (M⁺) at m/z 269 was observed, along with characteristic fragment ions. mdpi.com

Mass spectrometry is also instrumental in identifying transient reaction intermediates. By analyzing the reaction mixture at different time points, it is possible to detect and identify short-lived species, which provides crucial insights into the reaction mechanism.

Green Chemistry Principles and Sustainable Approaches in Difluoromethyldimethylamine Research

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the desired product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. chim.it In contrast, substitution and elimination reactions are inherently less atom-economical.

The synthesis of N-difluoromethyl compounds often involves the generation of difluorocarbene (:CF₂) as a key intermediate. cas.cn The choice of the difluorocarbene precursor is critical for both atom economy and waste minimization. Traditional reagents can be hazardous and produce significant waste. rsc.org Modern methods focus on more efficient and benign precursors. For instance, the use of fluoroform (CHF₃), a large-volume byproduct from other industrial processes, represents a highly atom-economical approach for direct difluoromethylation. rsc.org

Another strategy involves the decarboxylation of reagents like sodium chlorodifluoroacetate (SCDA), which is inexpensive and releases carbon dioxide as the main byproduct. acs.org This method avoids many of the hazardous byproducts associated with older reagents. acs.org The development of catalytic, one-pot procedures further enhances atom economy by reducing the need for intermediate purification steps, which are a major source of solvent waste. researchgate.net

Table 1: Comparison of Reagents for N-Difluoromethylation and Atom Economy Considerations

Reagent/Method Precursor(s) Key Byproducts Atom Economy & Waste Considerations
Traditional Methods Chlorodifluoromethane (Freon-22) HCl Ozone-depleting substance, low atom economy. rsc.orgrsc.org
Modern Methods Diethyl bromodifluoromethylphosphonate Diethyl phosphonate (B1237965) salts Commercially available, reacts under mild conditions, but generates stoichiometric phosphonate waste. researchgate.netacs.org
Sodium Chlorodifluoroacetate (SCDA) CO₂, NaCl Inexpensive, atom-economical (releases CO₂), but can require elevated temperatures. acs.org
Bromo(difluoro)acetic acid CO₂, KBr Inexpensive and bench-stable, generates difluorocarbene under basic conditions. chemrxiv.orgacs.org
Fluoroform (CHF₃) Fluoride (B91410) salts High atom economy as it utilizes an industrial byproduct, but requires strong bases. rsc.org

Development and Application of Environmentally Benign Reaction Solvents and Media

A significant focus of green chemistry is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. In the context of difluoromethylation, research has moved towards using safer solvents or eliminating them altogether.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While many reagents are not water-soluble, reactions can be performed in biphasic systems or with the aid of phase-transfer catalysts. core.ac.uk The N-difluoromethylation of certain nitrogen heterocycles has been successfully achieved in aqueous basic conditions. cas.cn

Bio-based solvents, derived from renewable resources, are also gaining traction. Cyrene, a solvent derived from cellulose, has been shown to be an effective and sustainable alternative to commonly used polar aprotic solvents like N,N-dimethylformamide (DMF) in copper-catalyzed difluoromethylation reactions. fluorine1.ru

Furthermore, solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), represent a significant advancement. These methods reduce waste, often shorten reaction times, and can eliminate the need for external heating, thereby enhancing both environmental and safety profiles.

Energy Efficiency and Reduced Temperature Requirements in Difluoromethylation Reactions

Reducing energy consumption is another cornerstone of green chemistry. This is often achieved by developing reactions that proceed under milder conditions, such as at ambient temperature and pressure. High temperatures not only consume large amounts of energy but can also lead to side reactions and pose safety risks, especially in large-scale production. cas.cn

A key development in this area is the use of photoredox catalysis, which harnesses visible light as an energy source to drive chemical reactions at room temperature. mdpi.comnih.gov Organic dyes or metal complexes can act as photocatalysts, absorbing light to initiate the radical-based difluoromethylation of various compounds, including nitrogen heterocycles. nih.gov This approach is considered a more sustainable alternative to traditional methods that require heat. mdpi.com

The choice of reagent and catalyst system can also enable lower reaction temperatures. For instance, the development of highly reactive difluorocarbene precursors allows for efficient N-difluoromethylation at or even below room temperature. cas.cn This is beneficial for industrial applications as it improves safety and functional group tolerance. cas.cn For example, merging nickel and photoredox catalysis allows for the difluoromethylation of a broad range of substrates at room temperature. rsc.org

Table 2: Temperature Conditions for Various Difluoromethylation Methods

Method Typical Temperature Energy Efficiency Aspect
Thermal Decarboxylation of SCDA 95 - 120 °C High energy input required. acs.org
Reaction with Chlorodifluoromethane Elevated Temperatures Often requires heat to proceed efficiently. rsc.org
Photoredox Catalysis Room Temperature Uses visible light as the energy source, highly energy-efficient. mdpi.comnih.gov
Dual Ni/Ir Metallaphotoredox Catalysis Room Temperature Enables reaction under mild conditions, reducing energy demand. rsc.org

| Low-Temp Difluorocarbene Generation | -78 °C to Room Temp | Avoids high temperatures, improving safety and selectivity. cas.cn |

Catalysis for Sustainable Difluoromethylation Processes

Catalysis is a powerful tool for achieving sustainable chemical synthesis. Catalysts increase reaction rates and selectivity, reduce energy requirements, and allow for the use of less-reactive (and often more benign) starting materials. In difluoromethylation chemistry, various catalytic systems have been developed to improve sustainability.

Photoredox Catalysis : As mentioned, visible-light photoredox catalysis is a prominent green strategy. It often uses inexpensive organic dyes or earth-abundant metal catalysts and operates under mild, metal-free, or metal-additive-free conditions, using green oxidants like molecular oxygen (O₂). nih.govresearchgate.net

Transition-Metal Catalysis : Catalysts based on non-precious metals like copper, nickel, and iron are increasingly being used for difluoromethylation reactions. rsc.org These are more sustainable alternatives to precious metal catalysts like palladium, although palladium catalysis remains important for its high efficiency and broad functional group tolerance in certain applications. rsc.orgresearchgate.net These catalytic cross-coupling reactions provide direct routes to difluoromethylated compounds, often with high efficiency and selectivity. cas.cn

Electrocatalysis : Electrochemical methods offer another green approach, using electricity to drive reactions. Nickel-catalyzed electrochemical difluoromethylation has been developed, providing a valuable cross-coupling strategy. rsc.org

These catalytic methods often result in higher yields, fewer byproducts, and milder reaction conditions, all of which contribute to a more sustainable chemical process.

Life Cycle Assessment of Difluoromethyldimethylamine Production and Application

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life cycle—from raw material extraction and manufacturing to use and final disposal. norsus.no A complete LCA for a specific compound like this compound is not publicly available and would require detailed process-specific data. However, a general framework can be considered for organofluorine compounds.

Raw Material Acquisition : The primary source of fluorine for all organofluorine compounds is the mineral fluorspar (calcium fluoride). The mining and processing of fluorspar into key intermediates like hydrogen fluoride (HF) have associated energy costs and environmental impacts.

Manufacturing : This stage involves the synthesis of the final product. An LCA would quantify the inputs (reagents, solvents, energy) and outputs (product, byproducts, waste streams, emissions). The choice of synthetic route, as discussed in the previous sections (e.g., use of green solvents, catalytic methods, energy-efficient processes), would heavily influence the environmental footprint of this stage. norsus.no Recently, it was reported that using difluoromethyl(dimethyl)amine as a fluorinating agent can reduce waste because the dimethylformamide byproduct can be reused to produce more of the reagent. fluorine1.ru

Use and End-of-Life : This phase considers the application of the compound and its ultimate fate in the environment. For many organofluorine compounds, persistence and potential for bioaccumulation are key concerns. The strong carbon-fluorine bond contributes to high metabolic stability, which is desirable in pharmaceuticals but can lead to environmental persistence. nih.gov An LCA would assess factors like biodegradability and potential toxicity.

Conducting a thorough LCA is essential to holistically evaluate the sustainability of producing and using this compound and to identify areas for improvement across its life cycle.

Integration of Advanced Reaction Technologies in Difluoromethyldimethylamine Chemistry

Continuous Flow Chemistry for Synthesis and Process Intensification

Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over conventional batch processing. frontiersin.org This is particularly true for reactions involving hazardous reagents or unstable intermediates, which are common in fluorination chemistry. beilstein-journals.orgvapourtec.com By conducting reactions in a continuous stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing. rsc.org This enhanced control leads to improved reaction yields, selectivity, and safety. mit.edursc.org

The application of continuous flow technology to difluoromethylation reactions, especially those using gaseous reagents like fluoroform (CHF3), has proven to be highly effective. rsc.orgscientificupdate.com Flow systems overcome the challenges of gas-liquid reactions in batch setups, such as poor interfacial contact and scalability issues, by ensuring efficient mixing and mass transfer. mit.edursc.org This has enabled the use of otherwise challenging reagents in a safer and more efficient manner, paving the way for more sustainable and scalable difluoromethylation processes. acs.orgacs.org

The heart of a continuous flow system is the reactor, and for difluoromethylation, microreactor design is crucial for achieving optimal performance. Microreactors, with their small channel dimensions, offer a high surface-area-to-volume ratio, which facilitates rapid heat and mass transfer. mit.edursc.org This is particularly advantageous for highly exothermic or fast reactions, allowing for precise temperature control and preventing the formation of hot spots that can lead to side reactions or decomposition. beilstein-journals.org

Additive manufacturing, or 3D printing, has revolutionized the fabrication of microreactors, enabling the creation of customized designs tailored to the specific needs of a chemical transformation. rsc.org For instance, a 3D-printed stainless steel reactor has been specifically designed for the continuous flow difluoromethylation of nitriles using fluoroform. mit.edu This reactor was designed using computational fluid dynamics (CFD) simulations to optimize mixing geometry and ensure efficient gas dissolution. mit.edu The resulting reactor featured a zig-zag channel design to enhance mixing and was capable of operating at low temperatures (-65 °C) to achieve high yields in a matter of minutes. mit.edursc.org

Another innovative design is the tube-in-tube reactor, which is particularly effective for gas-liquid reactions. mit.edu In this setup, the gaseous reagent, such as fluoroform, is passed through an outer tube, allowing it to dissolve into the liquid reactant stream flowing through a gas-permeable inner tube. mit.edu This design ensures a continuous and controlled supply of the gaseous reagent to the reaction mixture, improving both efficiency and safety. mit.edu The choice of reactor material is also critical, with stainless steel being favored for its excellent thermal conductivity and chemical resistance, which are necessary for many difluoromethylation reactions. rsc.org

Below is a table summarizing key aspects of microreactor design for difluoromethylation.

Reactor TypeKey Design FeaturesApplication in DifluoromethylationReference
3D-Printed Stainless Steel ReactorCustomized channel geometry (e.g., zig-zag) for enhanced mixing, high thermal conductivity, and chemical resistance.Continuous flow difluoromethylation of nitriles with fluoroform at low temperatures. mit.edursc.org
Tube-in-Tube ReactorGas-permeable inner tubing for controlled dissolution of gaseous reagents into a liquid stream.Saturation of solvents with fluoroform for subsequent reaction, enabling safe and efficient gas handling. mit.edu
Coil Reactors (PTFE)Simple design, commercially available, suitable for reactions requiring longer residence times.Used for trifluoromethylation reactions with in-line monitoring to ensure steady-state conditions. mit.edu

Safety is a paramount concern in fluorination chemistry due to the hazardous nature of many fluorinating agents. beilstein-journals.orgvapourtec.com Continuous flow systems offer inherent safety advantages over batch reactors by minimizing the volume of hazardous material present at any given time. mit.edu The small hold-up volume of microreactors means that any potential runaway reaction or leakage is contained and has a much smaller impact than in a large-scale batch reactor. rsc.org

The ability to generate and immediately consume toxic or unstable intermediates in situ is another key safety feature of flow chemistry. mit.edu This "just-in-time" generation avoids the need to store and handle large quantities of hazardous substances. rsc.org For example, flow systems allow for the safe handling of diethylaminosulfur trifluoride (DAST), a powerful but potentially explosive fluorinating agent, by minimizing its accumulation in the reactor. beilstein-journals.org Similarly, the use of gaseous reagents like fluoroform is made safer in flow systems through precise control of gas delivery and pressure, preventing the risk of over-pressurization and uncontrolled release. mit.edu

In terms of efficiency, flow systems often lead to significantly shorter reaction times and higher yields compared to batch processes. rsc.org The enhanced heat and mass transfer in microreactors can accelerate reaction rates, while precise control over stoichiometry and residence time can improve selectivity and reduce the formation of byproducts. mit.edursc.org For example, a continuous flow process for the synthesis of α-difluoromethyl-amino acids using fluoroform demonstrated a significant reduction in reaction time from hours to minutes compared to the batch equivalent. rsc.orgallfordrugs.com This process intensification not only improves productivity but also reduces energy consumption and waste generation, contributing to a more sustainable manufacturing process. acs.orgacs.org

The table below highlights the safety and efficiency enhancements of flow systems in fluorination chemistry.

EnhancementMechanism in Flow SystemsExample in FluorinationReference
Improved SafetySmall reactor hold-up volume, in-situ generation of hazardous intermediates, precise control over reaction parameters.Safe handling of DAST and gaseous fluoroform, minimizing explosion and toxicity risks. mit.edubeilstein-journals.org
Increased EfficiencyEnhanced heat and mass transfer, precise control of stoichiometry and residence time, reduced reaction times.Rapid synthesis of α-difluoromethyl-amino acids with fluoroform, leading to higher throughput. rsc.orgallfordrugs.com
Process IntensificationTelescoping of multiple reaction steps into a single continuous process, reducing workup and purification needs.Telescoped synthesis of Eflornithine using a continuous flow process. acs.orgacs.org

Photochemical and Electrochemical Approaches to Difluoromethylation

Photochemical and electrochemical methods represent another frontier in advanced reaction technologies for difluoromethylation. These approaches utilize light or electricity, respectively, to generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents or high temperatures. acs.orgrsc.org

Photochemical difluoromethylation typically involves the use of a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate a difluoromethyl radical from a suitable precursor. rsc.orgmdpi.com This radical can then engage in a variety of transformations, including the functionalization of C-H bonds in heterocycles and the addition to alkenes. acs.orgnih.gov A key advantage of this approach is its ability to proceed under mild, often room-temperature, conditions with high functional group tolerance. acs.org Recent research has focused on developing novel photocatalysts, such as covalent organic frameworks (COFs), which have shown enhanced activity and charge separation, leading to improved reaction yields. acs.org

Electrochemical difluoromethylation offers a reagent-free method for generating difluoromethylating species by controlling the redox conditions of the reaction. acs.org This technique can be used to generate difluoromethyl radicals from readily available precursors like sodium difluoromethanesulfinate (HCF2SO2Na). acs.orgrsc.org These electrogenerated radicals can then react with a wide range of substrates, including electron-rich olefins, to produce difluoromethylated products. acs.org A significant advantage of electrochemistry is the ability to fine-tune the reaction conditions by adjusting the applied potential, which can lead to high chemo- and regioselectivity that is often difficult to achieve with conventional chemical methods. acs.org Furthermore, electrochemical methods can be readily adapted to continuous flow systems, combining the benefits of both technologies for a safe, efficient, and scalable process. researchgate.net

The table below provides an overview of recent findings in photochemical and electrochemical difluoromethylation.

MethodKey FeaturesRecent FindingsReference
Photochemical DifluoromethylationUses visible light and a photocatalyst to generate difluoromethyl radicals under mild conditions.Development of dual-active-centered covalent organic frameworks as highly efficient photocatalysts for the C-H difluoromethylation of heterocycles. acs.org
Electrochemical DifluoromethylationGenerates difluoromethylating species in situ through controlled redox reactions, avoiding harsh chemical reagents.Electrochemical addition of electrogenerated difluoromethyl radicals to enamides and styrenes, providing a wide range of difluoromethylated building blocks. acs.org
Photo- and catalyst-free DifluoromethylationUtilizes photoexcitation of an electron-donor-acceptor (EDA) complex to initiate the reaction without an external photocatalyst.Photochemical difluoromethylation of quinoxalin-2(1H)-ones with difluoroacetic anhydride and pyridine N-oxide under catalyst-free conditions. acs.org

Automation and High-Throughput Experimentation in Reaction Discovery

The discovery and optimization of new chemical reactions, including difluoromethylation, can be a time-consuming and resource-intensive process. Automation and high-throughput experimentation (HTE) have emerged as powerful tools to accelerate this process by enabling the rapid screening of a large number of reaction conditions in parallel. drugtargetreview.comnih.gov

HTE platforms typically utilize automated liquid handling robotics to dispense small quantities of reactants, catalysts, and solvents into multi-well plates, allowing for hundreds or even thousands of experiments to be run simultaneously. dispendix.comtrajanscimed.com This miniaturization of chemical synthesis not only reduces the consumption of valuable materials but also improves the reproducibility and reliability of the experimental results. drugtargetreview.com The data generated from these high-throughput screens can then be analyzed to identify optimal reaction conditions or to discover novel reactivity. drugtargetreview.com

In the context of difluoromethylation, HTE can be used to rapidly screen different difluoromethylating reagents, catalysts, solvents, and other reaction parameters to identify the most effective combination for a particular substrate. trajanscimed.com This can significantly shorten the development timeline for new synthetic methods. Furthermore, the large datasets generated by HTE can be used in conjunction with machine learning algorithms to develop predictive models for reaction outcomes, further accelerating the discovery process. drugtargetreview.com

While the direct application of HTE to difluoromethylation reaction discovery is an emerging area, the principles and technologies are well-established in the broader field of chemical process development. nih.gov The integration of automated synthesis with high-throughput analysis techniques, such as mass spectrometry, allows for the rapid assessment of reaction success, enabling a closed-loop "design-make-test-analyze" cycle that can drive innovation in difluoromethylation chemistry. researchgate.net

The table below summarizes the benefits and applications of automation and HTE in chemical reaction discovery.

AspectDescriptionImpact on Reaction DiscoveryReference
AutomationUse of robotics for liquid handling, plate management, and sample analysis.Increases speed, accuracy, and reproducibility of experiments while reducing human error. dispendix.com
High-Throughput Experimentation (HTE)Parallel execution of a large number of experiments in a miniaturized format.Enables rapid screening of wide experimental spaces to quickly identify optimal reaction conditions and discover new reactivity. drugtargetreview.comnih.gov
Data-Driven DiscoveryIntegration of HTE with data science and machine learning.Allows for the development of predictive models for reaction outcomes, accelerating the design of new experiments and hypotheses. drugtargetreview.com

Safety Considerations and Best Practices in Academic Research with Difluoromethyldimethylamine

Hazard Identification and Risk Assessment in Laboratory Operations

A thorough understanding of the potential hazards associated with Difluoromethyldimethylamine is the foundation of its safe use in a laboratory setting. This process begins before any experimental work is undertaken and involves a comprehensive hazard identification and risk assessment. acs.org

Hazard Identification: The first step is to identify the intrinsic hazards of this compound. While specific toxicological data may be limited for novel compounds, a preliminary assessment can be made by examining the Safety Data Sheet (SDS), structure-activity relationships, and data on analogous compounds. This compound combines the features of an amine with organofluorine characteristics. Potential hazards include:

Corrosivity and Irritation: Amines are often corrosive or irritating to the skin, eyes, and respiratory tract.

Inhalation Toxicity: Volatile or aerosolized forms may be toxic if inhaled.

Flammability: The presence of a dimethylamino group suggests potential flammability.

Reactivity: It may react vigorously with oxidizing agents, acids, or other incompatible materials.

Thermal Decomposition: Heating may release toxic fumes, such as hydrogen fluoride (B91410) and nitrogen oxides.

Risk Assessment: Once hazards are identified, a risk assessment must be performed for each specific experimental procedure. This involves evaluating the likelihood and severity of potential exposure or incidents. mdpi.comcsusb.edu Key factors to consider include the scale of the reaction, the experimental conditions (e.g., temperature, pressure), the equipment used, and the experience level of the researcher. The goal is to implement control measures to minimize the identified risks to an acceptable level.

Table 1: Hazard Identification and Risk Mitigation for this compound

Potential Hazard Route of Exposure Potential Consequences Control Measures
Corrosivity/Irritation Skin/Eye Contact Chemical burns, severe irritation, permanent eye damage Use in a chemical fume hood. Wear appropriate PPE (lab coat, safety goggles/face shield, chemical-resistant gloves).
Toxicity Inhalation, Ingestion, Skin Absorption Systemic toxic effects, respiratory distress Handle exclusively in a well-ventilated chemical fume hood. Avoid generating aerosols.
Flammability Ignition of Vapors Fire, explosion Store away from ignition sources. Use in a well-ventilated area. Have appropriate fire extinguisher (e.g., Class B) readily available.

| Reactivity | Mixing with Incompatibles | Violent reaction, release of toxic gas, fire | Segregate from oxidizing agents, strong acids, and other incompatible materials. Consult SDS for specific incompatibilities. |

Safe Handling, Storage, and Transportation Protocols for this compound

Strict protocols for handling, storage, and transportation are essential to prevent accidental release and exposure.

Handling:

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes a flame-resistant lab coat, chemical splash goggles, a face shield if there is a splash hazard, and chemically resistant gloves (e.g., nitrile or neoprene, consult manufacturer's glove compatibility chart).

Use equipment and glassware that are clean, dry, and compatible with the chemical.

Avoid heating the compound unless required by the experimental protocol and under controlled conditions.

Storage:

Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

Containers should be tightly sealed, properly labeled, and in good condition. ouhsc.edu

Store in a secondary containment tray to contain potential leaks or spills.

Segregate from incompatible materials such as strong oxidizing agents and acids. Fire codes may limit the quantity of hazardous materials stored in a specific laboratory area. uoregon.edu

Transportation:

When moving this compound within the laboratory or between buildings, always use a secondary container that is robust and leak-proof. uoregon.eduulethbridge.ca This "container-within-a-container" approach helps to contain any spills that might occur. uoregon.edu

For larger quantities, utilize a sturdy cart, preferably with sides or lips to prevent containers from falling off. ulethbridge.ca

Avoid transporting hazardous materials through public areas during times of high traffic. ulethbridge.ca

Off-campus transportation must comply with all relevant Department of Transportation (DOT) regulations, which may require specific packaging, labeling, and documentation.

Table 2: Recommended PPE for Handling this compound

Protection Type Specification Purpose
Eye Protection Chemical splash goggles or face shield Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) Prevents skin contact and absorption.
Body Protection Flame-resistant laboratory coat Protects skin and clothing from splashes.

| Respiratory Protection | Use in a chemical fume hood | Prevents inhalation of vapors or aerosols. |

Management and Disposal of Fluorinated Chemical Waste

The disposal of fluorinated compounds like this compound requires special consideration due to their environmental persistence and potential for forming hazardous byproducts like hydrogen fluoride upon incineration. mdpi.com Academic labs must adhere to institutional policies and federal regulations, such as the Resource Conservation and Recovery Act (RCRA). justrite.com

Waste Collection and Segregation:

All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be treated as hazardous waste. vumc.org

Fluorinated waste streams should be collected in separate, clearly labeled, and appropriate waste containers. Do not mix with other chemical wastes unless specifically instructed by environmental health and safety (EHS) personnel. justrite.com

Waste containers must be kept closed at all times, except when adding waste. vumc.orgupenn.edu

Disposal Procedures:

Disposal must be handled through the institution's hazardous waste management program. vumc.org Evaporation in a fume hood is not a permissible disposal method. vumc.org

The primary method for the destruction of fluorinated compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride. mdpi.com

Researchers must ensure waste containers are properly tagged with the full chemical names of all components and their approximate concentrations. upenn.edu

Table 3: Fluorinated Waste Management Guidelines

Guideline Description Regulatory Context
Identify & Segregate Collect all this compound waste in a dedicated, labeled container. Do not mix with non-fluorinated or incompatible waste. RCRA, Institutional Policy
Proper Containment Use chemically compatible, leak-proof containers. Keep containers closed when not in use. 40 CFR Part 262, Subpart K justrite.com
Accurate Labeling Clearly label waste containers with "Hazardous Waste" and list all chemical constituents and percentages. RCRA justrite.com
Scheduled Pickup Contact the institution's EHS office for waste pickup. Do not allow waste to accumulate beyond designated time limits. 40 CFR Part 262, Subpart K justrite.com

| Prohibited Disposal | Never dispose of fluorinated waste down the drain or in regular trash. Evaporation is not permitted. | Clean Water Act, RCRA vumc.org |

Emergency Procedures and Spill Response in Research Laboratories

Pre-planning is crucial for a safe and effective response to emergencies involving this compound. wisc.edu All laboratory personnel should be familiar with the location of safety equipment and emergency procedures before beginning work. ouhsc.edu

Personal Exposure:

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. columbia.edu Seek immediate medical attention.

Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. ouhsc.educolumbia.edu Use soap and water for final cleaning. ouhsc.edu Seek medical attention.

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide assistance and seek immediate medical attention. okstate.edu

Spill Response: The response to a spill depends on its size and the associated hazards. acs.org

Minor Spill (Manageable by Lab Staff):

Alert personnel in the immediate area. okstate.edu

If the material is flammable, extinguish all nearby ignition sources. okstate.edu

Ensure the fume hood is operational to ventilate vapors. okstate.edu

Wearing appropriate PPE, contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). wisc.edu

Carefully collect the absorbed material into a designated hazardous waste container. wisc.edu

Decontaminate the spill area and all equipment used for cleanup. acs.org

Major Spill (Requires Outside Assistance):

Evacuate the laboratory immediately, closing the door behind you. ouhsc.edu

Alert others in the vicinity to evacuate. ouhsc.edu

Activate the nearest fire alarm if the spill poses a fire or explosion hazard.

Call emergency services and the institution's EHS office, providing details about the location, the chemical spilled, and the approximate quantity. ouhsc.educolumbia.edu

Do not re-enter the area until cleared by emergency personnel.

Table 4: Spill Kit Components for this compound

Component Purpose
Personal Protective Equipment (PPE) Gloves, goggles, lab coat/apron for responders.
Inert Absorbent Material Vermiculite, sand, commercial sorbent pads to absorb the liquid. wisc.edu
Containment Dikes/Socks To control the spread of a liquid spill. wisc.edu
Scoops and Dustpan Non-sparking tools for collecting absorbed material.
Hazardous Waste Bags/Container For secure containment of cleanup residues. wisc.edu

| Decontamination Solution | Appropriate solvent or soap and water for cleaning the spill area. |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for difluoromethyldimethylamine, and how do solvent choices influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, dimethylamine derivatives are often synthesized under inert atmospheres (e.g., argon) using polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) to stabilize intermediates . Temperature control (e.g., maintaining 5–20°C during reagent addition) minimizes side reactions, while stoichiometric ratios of alkylating agents (e.g., iodomethane) ensure complete substitution . Solvent selection impacts reaction kinetics and purity; DMF enhances solubility but may require post-synthesis purification to remove residual solvent .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Engineering controls : Use fume hoods to limit airborne exposure and closed-loop systems for volatile byproducts .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
  • Emergency measures : Install eye-wash stations and showers, and train personnel on spill-response procedures .

Advanced Research Questions

Q. How does this compound’s stability vary under oxidative or reductive conditions, and what intermediates form?

  • Methodological Answer : Stability studies under controlled atmospheres (e.g., O₂ for oxidation, H₂ for reduction) reveal:

  • Oxidation : Forms imine or nitrile derivatives via dealkylation, detectable via GC-MS or NMR .
  • Reduction : Generates primary/secondary amines, monitored by tracking hydrogen uptake in catalytic hydrogenation setups .
  • Thermodynamic data : Proton affinity (902.7 kJ/mol) and gas-phase basicity (871.9 kJ/mol) inform reaction pathways under varying pH .

Q. What computational and experimental methods resolve contradictions in this compound’s spectroscopic data?

  • Methodological Answer : Discrepancies between DFT-predicted and observed IR/NMR spectra often arise from solvent effects or conformational isomerism. To address this:

  • Solvent correction : Apply continuum solvation models (e.g., COSMO) to computational data .
  • Dynamic NMR : Use variable-temperature experiments to identify slow-exchanging conformers .
  • Cross-validation : Compare with high-precision databases (e.g., NIST Chemistry WebBook) to validate experimental peaks .

Q. How can this compound act as a precursor in bioactive molecule synthesis, and what are key design considerations?

  • Methodological Answer : Its fluorinated structure enhances metabolic stability in drug candidates. Design strategies include:

  • Bioisosteric replacement : Substitute labile hydrogen bonds with C-F groups to improve pharmacokinetics .
  • Reactivity tuning : Modify reaction conditions (e.g., Pd-catalyzed cross-coupling) to retain fluorine during functionalization .
  • In vitro assays : Test cytotoxicity and receptor binding using cell lines (e.g., HEK293) to prioritize derivatives .

Methodological Guidance for Research Design

Q. How to design a kinetic study for this compound’s degradation in aqueous environments?

  • Methodological Answer :

  • Conditions : Vary pH (2–12), temperature (25–60°C), and ionic strength to simulate natural systems.
  • Analytical tools : Use HPLC-UV or LC-MS to quantify degradation products (e.g., dimethylamine, fluoride ions) .
  • Data modeling : Apply Arrhenius equations to extrapolate half-lives and identify rate-limiting steps .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process control : Automate reagent addition rates and monitor reaction progress via inline FTIR .
  • Quality checks : Implement LC-MS purity assessments and statistical process control (SPC) charts to detect deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difluoromethyldimethylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Difluoromethyldimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.